

Preliminary Efficacy of Nlrp3-IN-34 (JC121): An In-depth Technical Guide

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Compound of Interest

Compound Name: *Nlrp3-IN-34*

Cat. No.: *B12378886*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of the NLRP3 inflammasome inhibitor **Nlrp3-IN-34**, also known as JC121 (CAS 16673-34-0). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development of this compound.

Core Efficacy Data

Nlrp3-IN-34 (JC121) has demonstrated potent and selective inhibition of the NLRP3 inflammasome in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

In Vitro Efficacy of Nlrp3-IN-34 (JC121)

Parameter	Cell Type	Stimulation	Method	Result	Reference
IL-1 β Release	Mouse Macrophages & Cardiomyocytes	LPS + ATP	ELISA	Inhibition of IL-1 β release	[1] [2]
J774A.1 Macrophages	LPS + ATP	ELISA	IC50 of 3.25 μ M (for analog JC124)	[3] [4]	
Caspase-1 Activity	Cardiomyocytes	ATP and Nigericin	Not Specified	Inhibition of caspase-1 activity	[3] [5] [6]
ASC Aggregation	Cardiomyocytes	ATP and Nigericin	Not Specified	Inhibition of ASC aggregation	[3] [5] [6]
Inflammatory Cell Death	Cardiomyocytes	ATP and Nigericin	Not Specified	Inhibition of inflammatory cell death	[5] [6]
Selectivity	J774A.1 Macrophages	LPS + Flagellin (NLRC4) or LPS + poly(dA:dT) (AIM2)	ELISA	No significant inhibition of NLRC4 or AIM2 inflammasomes	[3]

In Vivo Efficacy of Nlrp3-IN-34 (JC121)

Animal Model	Dosage	Readout	Result	Reference
Acute Myocardial Infarction (Mouse)	Not Specified	Infarct size, Cardiac caspase-1 activity	Reduced infarct size and inhibited caspase-1 activity	[1][2][3]
Peritonitis (Mouse)	Not Specified	Not Specified	Inhibition of NLRP3 activation	[1][2]
Doxorubicin-induced Cardiomyopathy (Mouse)	Not Specified	Interstitial fibrosis, Cardiac function	Reduced interstitial fibrosis and improved cardiac function	[4]
Western Diet-induced Cardiomyopathy (Mouse)	Not Specified	Interstitial fibrosis, Cardiac function	Reduced interstitial fibrosis and improved cardiac function	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature to guide the replication and further investigation of **Nlrp3-IN-34**'s efficacy.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To assess the inhibitory effect of **Nlrp3-IN-34** (JC121) on NLRP3 inflammasome activation in macrophages.

Materials:

- Murine bone marrow-derived macrophages (BMDMs) or J774A.1 macrophage cell line
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP) or Nigericin

- **Nlrp3-IN-34** (JC121) dissolved in DMSO
- Cell culture medium (e.g., DMEM with 10% FBS)
- ELISA kit for mouse IL-1 β
- Reagents for Caspase-1 activity assay
- Reagents for ASC oligomerization assay

Procedure:

- **Cell Seeding:** Seed BMDMs or J774A.1 cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Priming:** Prime the cells with LPS (1 μ g/mL) for 4 hours to upregulate pro-IL-1 β and NLRP3 expression.
- **Inhibitor Treatment:** Pre-incubate the primed cells with varying concentrations of **Nlrp3-IN-34** (JC121) or vehicle (DMSO) for 30-60 minutes.
- **Activation:** Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 μ M) for 60 minutes.
- **Supernatant Collection:** Centrifuge the plates and collect the supernatants for analysis.
- **IL-1 β Quantification:** Measure the concentration of IL-1 β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- **Caspase-1 Activity Assay:** Measure caspase-1 activity in the cell lysates or supernatants using a specific substrate-based assay.
- **ASC Oligomerization Assay:** Lyse the cells and perform chemical cross-linking of ASC oligomers followed by Western blot analysis to detect ASC specks.

In Vivo Mouse Model of Acute Myocardial Infarction

Objective: To evaluate the therapeutic potential of **Nlrp3-IN-34** (JC121) in reducing myocardial infarct size.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **Nlrp3-IN-34** (JC121) formulated for in vivo administration
- Anesthetics (e.g., isoflurane)
- Surgical instruments
- Suture for coronary artery ligation
- Triphenyltetrazolium chloride (TTC) stain

Procedure:

- Anesthesia and Ventilation: Anesthetize the mice and provide mechanical ventilation.
- Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
- Ischemia and Reperfusion: Maintain the ligation for 30-60 minutes, followed by reperfusion (release of the ligature) for 24 hours.
- Compound Administration: Administer **Nlrp3-IN-34** (JC121) or vehicle at a specified dose (e.g., intraperitoneally) at the onset of reperfusion.
- Infarct Size Assessment: After 24 hours of reperfusion, euthanize the mice, excise the hearts, and slice them transversely. Stain the heart slices with TTC. The viable myocardium will stain red, while the infarcted area will remain pale.
- Image Analysis: Capture images of the heart slices and quantify the infarct size as a percentage of the total left ventricular area.

In Vivo Mouse Model of Peritonitis

Objective: To assess the anti-inflammatory effect of **Nlrp3-IN-34** (JC121) in a model of sterile peritonitis.

Materials:

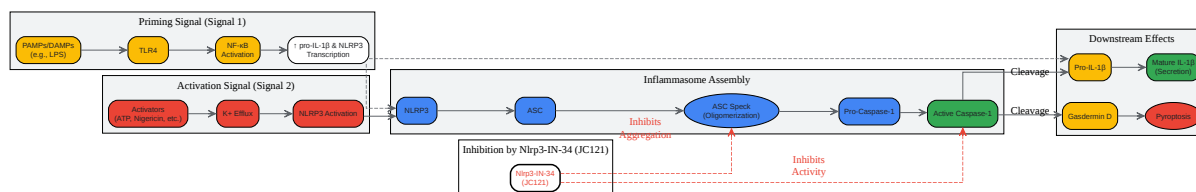
- Male C57BL/6 mice (8-10 weeks old)
- **Nlrp3-IN-34** (JC121) formulated for in vivo administration
- Monosodium urate (MSU) crystals or Zymosan A
- Phosphate-buffered saline (PBS)

Procedure:

- Compound Administration: Pre-treat mice with **Nlrp3-IN-34** (JC121) or vehicle at a specified dose and route.
- Induction of Peritonitis: Inject MSU crystals (1 mg in 0.5 mL PBS) or Zymosan A (1 mg in 0.5 mL PBS) intraperitoneally to induce peritonitis.
- Peritoneal Lavage: After a defined period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
- Cell Recruitment Analysis: Collect the peritoneal fluid and count the number of recruited inflammatory cells (e.g., neutrophils) using a hemocytometer or flow cytometry.
- Cytokine Analysis: Measure the levels of inflammatory cytokines, such as IL-1 β , in the peritoneal lavage fluid by ELISA.

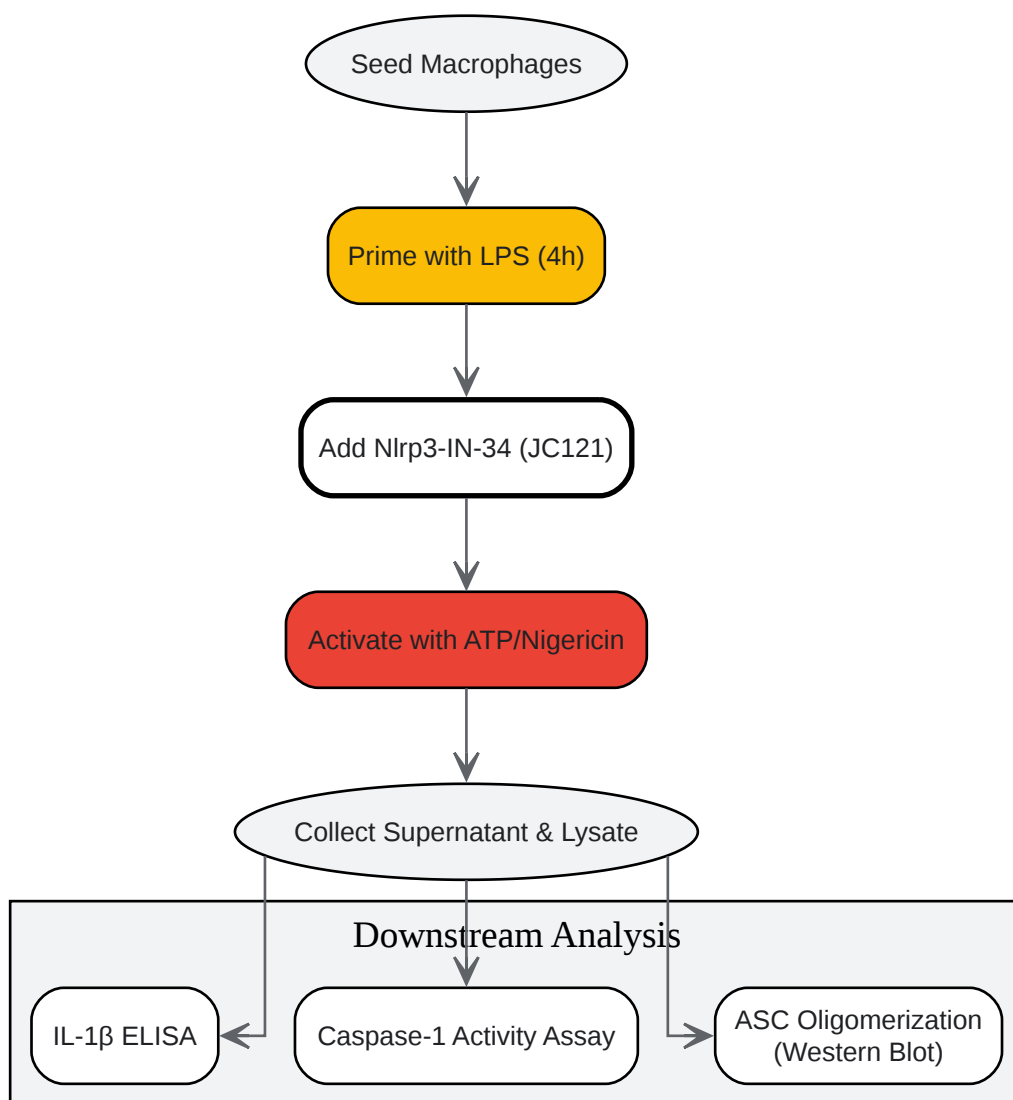
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.



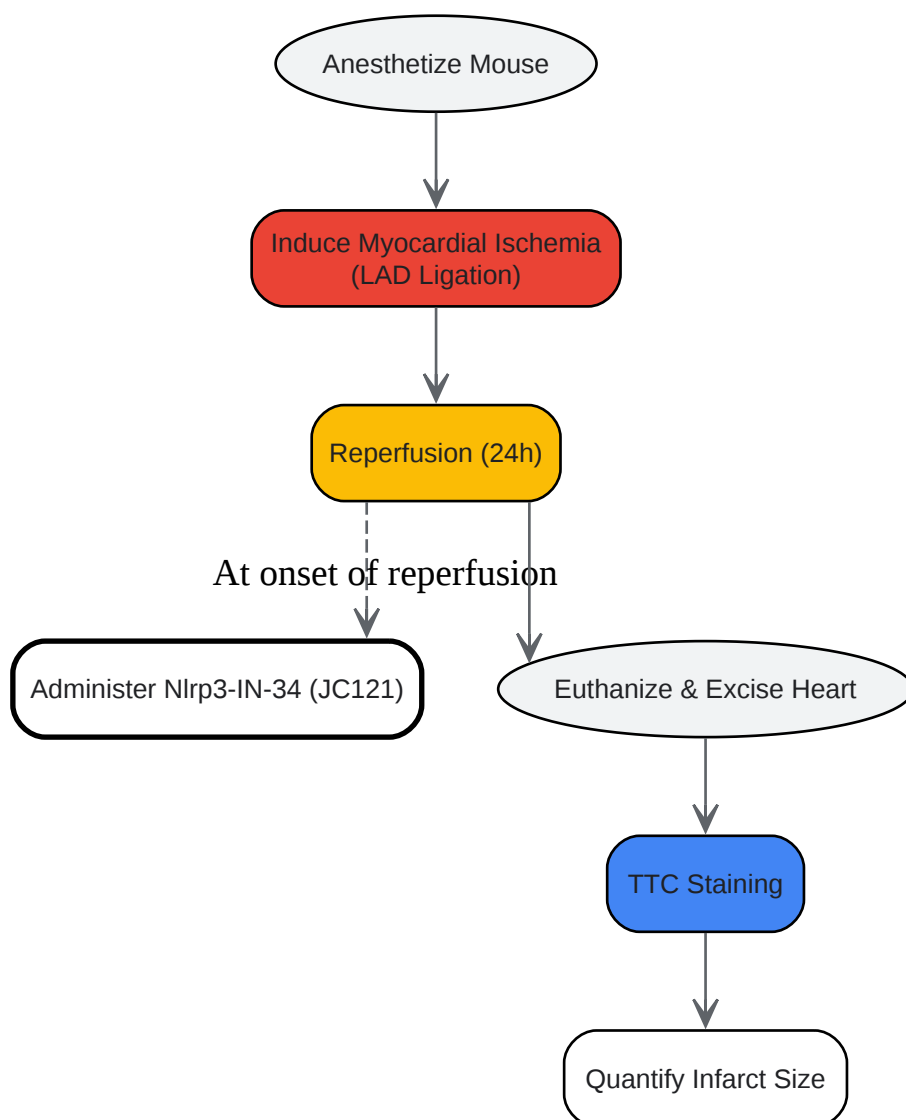
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Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by **Nlrp3-IN-34** (JC121).



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Caption: Experimental Workflow for In Vitro Evaluation of **Nlrp3-IN-34** (JC121).



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Caption: Experimental Workflow for In Vivo Myocardial Infarction Model.

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